molecular formula C13H14N2O4 B8182056 Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate

Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B8182056
M. Wt: 262.26 g/mol
InChI Key: AJDOYHCMXUUJQH-UHFFFAOYSA-N
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Description

Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate (CAS: 1935064-61-1) is a spirocyclic compound featuring a unique bicyclic scaffold with a 3.4 spiro junction. Its structure comprises a 3-membered oxa (oxygen-containing) ring fused to a 4-membered diaza (two nitrogen-containing) ring. The benzyl ester group at position 2 enhances its utility as a synthetic intermediate in medicinal chemistry.

This compound’s spiro architecture imparts conformational rigidity, making it valuable for designing bioactive molecules. Though explicit pharmacological data are absent in the evidence, structurally similar spirocycles are documented in drug discovery for targeting enzymes and receptors due to their ability to mimic transition states or stabilize protein-ligand interactions .

Properties

IUPAC Name

benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11-14-7-13(19-11)8-15(9-13)12(17)18-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDOYHCMXUUJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN(C2)C(=O)OCC3=CC=CC=C3)OC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

The tert-butyl group, however, offers steric protection during synthetic steps, enhancing stability . The 7-oxo-5-oxa-2-azaspiro[3.4]octane derivative (CAS 1408075-90-0) lacks a second nitrogen atom, reducing hydrogen-bonding capacity and limiting its utility in interactions requiring dual basic sites .

Ring Size and Functional Group Positioning :

  • Compounds like tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate (CAS 169206-55-7) feature a larger [4.5] spiro system, enabling greater conformational diversity for targeting larger enzyme active sites .

Applications in Drug Discovery :

  • The tert-butyl analog (CAS 1799438-98-4) is widely used as a building block in API synthesis, with documented roles in experimental phasing for crystallography . In contrast, the benzyl variant’s applications remain speculative but are inferred from its structural similarity to intermediates in spirocycle-based drug candidates .

Research Findings and Mechanistic Insights

  • Synthetic Utility : The tert-butyl analog (CAS 1799438-98-4) has been employed in multi-step syntheses, such as the preparation of piperazine-containing drug candidates via deprotection and coupling reactions .
  • Reactivity : Spirocyclic oxa-aza systems undergo ring-opening reactions with nucleophiles (e.g., amines), enabling diversification into complex heterocycles. For example, analogous compounds react with pyrrolidine to form amide derivatives with enhanced bioactivity .
  • Crystallographic Applications : SHELX software has been pivotal in resolving crystal structures of spirocycles, underscoring their importance in structural biology .

Biological Activity

Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes two nitrogen atoms within the spiro framework. This compound has garnered attention for its significant biological activities, particularly in the context of antimalarial and potentially other therapeutic applications.

  • Molecular Formula : C13H14N2O4
  • Molecular Weight : 262.26 g/mol
  • CAS Number : 1935064-61-1
  • Purity : 97% .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity against various strains of the malaria parasite Plasmodium falciparum. Its structural characteristics suggest potential interactions with multiple biological targets, enhancing its therapeutic profile.

Antimalarial Activity

In vitro studies have demonstrated that this compound can inhibit multiple stages of the malaria parasite's lifecycle. Interaction studies reveal that it binds effectively to proteins crucial for the parasite's survival, potentially disrupting essential biological processes and leading to the parasite's death .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylateContains an azaspiro structurePotential antimalarial activity
Benzyl 2,6-diazaspiro[3.4]octaneLacks the carboxylate groupLimited biological activity
1-Benzylpiperazine derivativesSimilar nitrogen-containing frameworkVarying degrees of psychoactive effects

This compound stands out due to its specific spirocyclic structure combined with both oxo and carboxylate functionalities, which enhance its reactivity compared to similar compounds .

The exact mechanisms by which this compound exerts its antimalarial effects are still under investigation. However, preliminary findings suggest that it may interfere with the metabolic pathways of the malaria parasite by inhibiting key enzymes or disrupting protein-protein interactions vital for the parasite's lifecycle .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of diazaspiro compounds to explore their biological activities further. For instance, a series of nitrofuran carboxamide derivatives derived from a diazaspiro core displayed potent antitubercular activity, indicating that similar structural motifs might yield diverse pharmacological properties .

Example Study

In a study examining various derivatives based on a diazaspiro framework, researchers identified compounds with minimal inhibitory concentrations (MIC) against Mycobacterium tuberculosis as low as 0.016 μg/mL . This highlights the potential for this compound and its derivatives to be explored in broader therapeutic contexts.

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